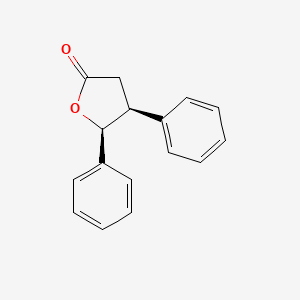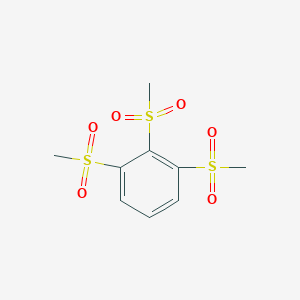
1,2,3-Tri(methanesulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with three methanesulfonyl groups at the 1, 2, and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tri(methanesulfonyl)benzene can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the methanesulfonyl groups are introduced sequentially.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1,2,3-Tri(methanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration and halogenation, due to the electron-withdrawing nature of the methanesulfonyl groups.
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanesulfonyl groups to methyl groups.
Major Products Formed:
Nitration: Nitration of this compound yields nitro-substituted derivatives.
Halogenation: Halogenation results in the formation of halogenated benzene derivatives.
科学研究应用
1,2,3-Tri(methanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development and as a functional group in bioactive molecules.
作用机制
The mechanism of action of 1,2,3-Tri(methanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The electron-withdrawing methanesulfonyl groups enhance the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions . Additionally, the compound can form stable intermediates during these reactions, contributing to its utility in organic synthesis .
相似化合物的比较
1,2,4-Tri(methanesulfonyl)benzene: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
1,3,5-Tri(methanesulfonyl)benzene: Another isomer with unique properties and uses in organic synthesis.
Uniqueness: 1,2,3-Tri(methanesulfonyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
属性
CAS 编号 |
65516-90-7 |
|---|---|
分子式 |
C9H12O6S3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1,2,3-tris(methylsulfonyl)benzene |
InChI |
InChI=1S/C9H12O6S3/c1-16(10,11)7-5-4-6-8(17(2,12)13)9(7)18(3,14)15/h4-6H,1-3H3 |
InChI 键 |
RNZURVLOGHFPNK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


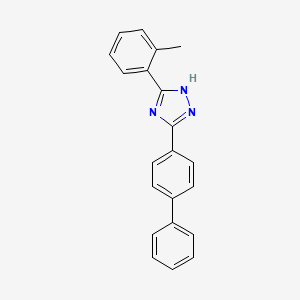
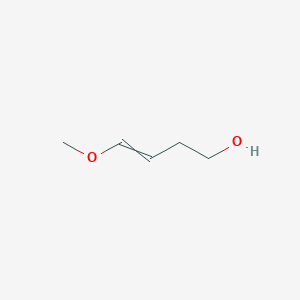


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
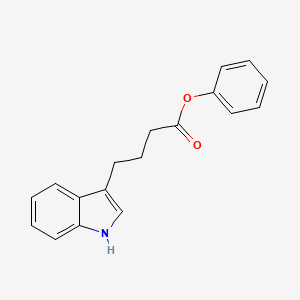

![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
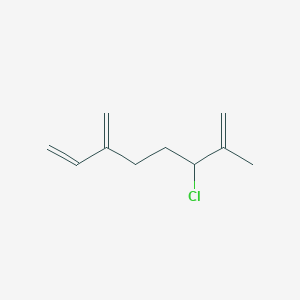
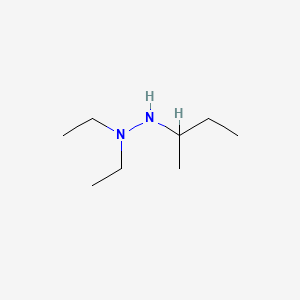
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
